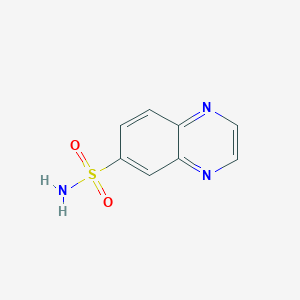

Quinoxaline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a quinoxaline ring system substituted with a sulfonamide group at the sixth position. The presence of both the quinoxaline and sulfonamide moieties contributes to its broad-spectrum biological activities, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonamide typically involves the condensation of 2-nitroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently cyclized to form the quinoxaline ring. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and microwave-assisted synthesis are some of the advanced techniques used to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-sulfonamide undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-6-sulfonic acid.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions include quinoxaline-6-sulfonic acid, aminoquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

Quinoxaline-6-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.

Mechanism of Action

The mechanism of action of quinoxaline-6-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antimicrobial effects. Additionally, the quinoxaline ring can intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Quinoxaline-6-sulfonamide can be compared with other similar compounds, such as:

Olaquindox: An antibiotic used in veterinary medicine.

Echinomycin: An antitumor antibiotic.

Atinoleutin: A quinoxaline derivative with anticancer properties.

Levomycin: An antibiotic with a quinoxaline core.

Carbadox: An antimicrobial agent used in animal feed.

Uniqueness: this compound stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development.

Biological Activity

Quinoxaline-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

1. Antimicrobial Activity

This compound derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. A study evaluated several synthesized quinoxaline sulfonamide derivatives, revealing their effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 20 | 0.125 |

| Compound B | E. coli | 18 | 0.250 |

| Compound C | P. aeruginosa | 15 | 0.0313 |

| Compound D | C. albicans | 22 | 0.125 |

These results indicate that certain derivatives exhibit superior antibacterial activity compared to standard drugs like chloramphenicol and ampicillin, making them promising candidates for further development in antimicrobial therapy .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. The compounds have been tested against various cancer cell lines, demonstrating notable antiproliferative effects.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | A549 (Lung) | 9.32 |

| Compound F | Capan-1 (Pancreatic) | 11.98 |

| Compound G | HCT116 (Colon) | 15.50 |

In particular, compound E showed an IC50 value comparable to that of established chemotherapeutic agents like 5-fluorouracil, suggesting its potential as an effective anticancer drug .

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor progression and resistance to therapy.

Table 3: Enzyme Inhibition Potency of this compound Derivatives

| Compound | Enzyme Type | IC50 (nM) |

|---|---|---|

| Compound H | CA IX | 42.2 |

| Compound I | CA XII | 75.5 |

The inhibition of CA IX is particularly relevant as it helps overcome tumor cell resistance under hypoxic conditions, making these compounds valuable in cancer therapy .

4. Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

- Study on Antibacterial Properties : A study synthesized six quinoxaline-6-sulfonohydrazone derivatives and tested them against various bacterial strains, reporting promising bactericidal effects with MIC values ranging from 0.0313 to 0.250 mg/mL .

- Anticancer Evaluation : Another research effort focused on the antiproliferative properties of quinoxaline derivatives against a panel of tumor cells, revealing that certain modifications in their structure significantly enhanced their anticancer activity .

- Enzyme Inhibition Studies : Research involving molecular docking simulations indicated that specific structural features of quinoxaline-6-sulfonamides facilitate strong binding affinities to CA IX, enhancing their therapeutic potential in cancer treatment .

Properties

Molecular Formula |

C8H7N3O2S |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

quinoxaline-6-sulfonamide |

InChI |

InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13) |

InChI Key |

MXQPKTHZFJALPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.